3-(2-Nitrovinyl)thiophene

Vue d'ensemble

Description

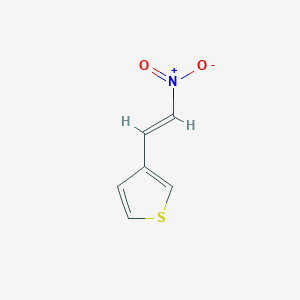

3-(2-Nitrovinyl)thiophene is an organic compound with the chemical formula C6H5NO2S. It is characterized by a thiophene ring substituted with a nitrovinyl group at the third position. This compound is known for its yellow crystalline appearance and has a melting point of 76-77°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method for preparing 3-(2-Nitrovinyl)thiophene involves the reaction of 2-thiophenecarboxaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, in a solvent like methanol. The reaction proceeds via a Knoevenagel condensation, forming the nitrovinyl group attached to the thiophene ring .

Industrial Production Methods

Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Catalytic Reduction to Amine Derivatives

The reduction of 3-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine is a critical step in synthesizing thieno[3,2-c]pyridine derivatives, such as the antiplatelet drug ticlopidine. Two primary methods are employed:

Boron-Based Reductions

-

Reagent : Diborane (B₂H₆) in tetrahydrofuran (THF)

-

Conditions : 0–5°C, followed by neutralization with HCl

-

Mechanism : The nitro group (–NO₂) is reduced to an amine (–NH₂) via sequential hydride transfers, forming a stable borane intermediate.

Enzymatic Reductions

-

Catalyst : Old Yellow Enzyme (OYE) with NADPH cofactor

-

Kinetic Parameters :

Substrate (s⁻¹) (μM) This compound 5.1 ± 0.1 8.6 ± 0.2 -

Stereochemical Outcome : Deuteration experiments in D₂O confirmed exclusive protonation at carbon-1, leading to (R)-configured nitroethane derivatives .

Cyclization to Thienopyridines

This compound undergoes cyclization via formimine intermediates to generate tetrahydrothieno[3,2-c]pyridines, key precursors to ticlopidine:

Formaldehyde-Mediated Cyclization

-

Reaction Sequence :

-

Condensation with formaldehyde (37% aqueous) at reflux to form a formimine intermediate.

-

Acid-catalyzed cyclization (e.g., methanesulfonic acid in THF) followed by basification.

-

-

Key Data :

Dearomative Cycloaddition Reactions

This compound participates in [3+2] cycloadditions with azomethine ylides under acidic conditions:

| Entry | Solvent | Catalyst | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | CH₂Cl₂ | TFA | 12 | 90 |

| 2 | CHCl₃ | TFA | 24 | 81 |

| 3 | THF | TFA | 24 | 22 |

-

Optimal Conditions : Dichloromethane with trifluoroacetic acid (TFA) at room temperature .

-

Stereoselectivity : >20:1 dr due to steric control during ylide formation .

Base-Promoted Annelation Reactions

In the presence of 1,4-dithiane-2,5-diol and K₂CO₃, this compound derivatives form 3-nitro--substituted thiophen-2-amines:

-

Mechanism :

-

Generation of 2-mercaptoacetaldehyde from 1,4-dithiane-2,5-diol.

-

Nucleophilic addition followed by cyclization and elimination.

-

Solvent Effects on Reactivity

The choice of solvent significantly impacts reaction efficiency in nitrovinylthiophene transformations:

Stability and Handling Considerations

Applications De Recherche Scientifique

Synthesis and Chemical Properties

3-(2-Nitrovinyl)thiophene can be synthesized through various methods, including the reaction of thiophene derivatives with nitrovinyl compounds. Its unique structure allows it to participate in multiple chemical reactions, making it a versatile intermediate for synthesizing more complex thiophene derivatives.

Table 1: Synthesis Methods of this compound

| Method | Description | Yield (%) |

|---|---|---|

| Nitration | Nitration of thiophene derivatives using concentrated nitric acid | Variable |

| Electrophilic substitution | Reaction with electrophiles to introduce nitro groups | High |

Biological Applications

This compound has been studied for its potential pharmacological properties. Thiophene derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Case Study: Anticancer Activity

In a study examining various substituted thiophenes, including this compound, researchers found significant reductions in the viability of cancer cell lines. The compound exhibited potent activity against specific cancer types, indicating its potential as a lead compound for drug development.

Table 2: Biological Activities of Thiophene Derivatives

| Activity Type | Compound | Effectiveness |

|---|---|---|

| Antimicrobial | This compound | Moderate |

| Anti-inflammatory | This compound | High |

| Anticancer | This compound | Significant |

Industrial Applications

In addition to its biological significance, this compound is utilized in various industrial applications. It serves as an intermediate in the production of organic semiconductors and light-emitting diodes (OLEDs), contributing to advancements in material science.

Table 3: Industrial Applications of this compound

| Application | Description |

|---|---|

| Organic Semiconductors | Used in the synthesis of conductive polymers |

| OLEDs | Acts as a precursor for light-emitting materials |

| Corrosion Inhibitors | Employed in formulations to protect metals |

Future Directions and Research

Ongoing research is focused on exploring the full potential of this compound in drug discovery and material science. Its ability to form various derivatives makes it a valuable compound for developing new therapeutic agents and advanced materials.

Case Study: Synthesis of Novel Thiophene Derivatives

Recent studies have explored the synthesis of novel thiophene derivatives from this compound through nucleophilic substitution reactions. These derivatives have shown promising biological activities, paving the way for future pharmacological investigations .

Mécanisme D'action

The mechanism of action of 3-(2-Nitrovinyl)thiophene involves its interaction with molecular targets through its nitrovinyl and thiophene moieties. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiophene ring’s aromaticity and electron-rich nature allow it to participate in various electronic interactions, making it a versatile compound in both chemical and biological contexts .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(2-Nitrovinyl)thiophene: Similar structure but with the nitrovinyl group at the second position.

3-(2-Aminovinyl)thiophene: The amino derivative of 3-(2-Nitrovinyl)thiophene.

Thiophene sulfoxides and sulfones: Oxidized derivatives of thiophene.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct electronic properties and reactivity compared to other thiophene derivatives. Its combination of a nitrovinyl group and a thiophene ring makes it particularly valuable in applications requiring both electron-donating and electron-withdrawing functionalities .

Propriétés

IUPAC Name |

3-[(E)-2-nitroethenyl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S/c8-7(9)3-1-6-2-4-10-5-6/h1-5H/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKLSHYMRBHFIAN-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C=C[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC=C1/C=C/[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.